6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the class of pyridazinones, which are known for their diverse biological activities. This particular compound has garnered interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and analgesic drugs. The molecular formula for this compound is , and it features a unique structure that contributes to its biological activity.
This compound can be synthesized through various methods as detailed in the literature. The synthesis often involves reactions between substituted hydrazines and carbonyl compounds under specific conditions to yield the desired pyridazinone structure.
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one falls under the category of heterocyclic compounds, specifically pyridazinones. These compounds are characterized by a six-membered ring containing two nitrogen atoms and are often used as intermediates in organic synthesis and pharmaceutical formulations.
The synthesis of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one can be achieved through several methods:
The synthesis often involves monitoring reaction progress using techniques such as thin-layer chromatography (TLC) and characterizing the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one features:
This arrangement contributes to its chemical properties and biological activity.
The key structural data includes:
Spectroscopic data from NMR typically shows:
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one can participate in various chemical reactions:
These reactions are often carried out under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving desired outcomes.
The mechanism of action for 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one is primarily related to its interaction with biological targets:
In vitro studies have demonstrated that this compound exhibits significant activity against cyclooxygenase enzymes, making it a candidate for further development as an anti-inflammatory agent.
Relevant data from solubility studies indicate that this compound has limited solubility in aqueous media, which poses challenges for drug formulation.
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one has several potential applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential role in developing new therapeutic agents for various conditions.
The pharmacological profile of 6-methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one (C₁₁H₁₂N₂O, MW 188.23) stems from synergistic interactions between its core elements:
Table 1: Impact of Substituents on Pyridazinone Bioactivity
Position | Substituent | Biological Effect | Example Activity |
---|---|---|---|
5 | Phenyl | Enhances hydrophobic pocket binding | KSRP inhibition [1] |
6 | Methyl | Increases metabolic stability & logP | Anticancer (IMB5036) [1] |
2 | Ethylacetate | Improves water solubility | Vasorelaxation (EC₅₀: 0.0025 μM) [3] |
5 | 4-Methoxybenzylidene | Boosts electron donation; enhances corrosion inhibition | 97.4% steel protection [5] |
Pyridazinone pharmacology emerged in the mid-20th century with hydralazine—a structural analog used for hypertension. Its limitations (short half-life, side effects) spurred derivatization:
Table 2: Key Milestones in Pyridazinone Derivative Development
Year | Compound Class | Therapeutic Advance | Reference |
---|---|---|---|
1980s | Hydralazine analogs | First-gen antihypertensives | [3] [10] |
2003 | 5-Aryl-6-methyl dihydropyridazinones | KSRP-targeted antitumor agents (IMB5036) | [1] |
2023 | 2-Aminoalkyl-6-hydroxyphenyl | Dual AChE/Aβ inhibitors for Alzheimer’s | [7] |
2025 | 5-(4-Substituted-benzylidene) | Vasorelaxants (EC₅₀: 0.0025 μM) & eNOS activators (↑140% NO) | [3] |
The 6-methyl-5-phenyl variant exhibits distinct advantages over other pyridazinones:
Table 3: Therapeutic Performance Across Pyridazinone Structural Classes
Application | Lead Compound | Bioactivity | Structural Advantage |
---|---|---|---|
Anticancer (KSRP) | IMB5036 (6-aryl) | IC₅₀: 1.8 μM (HepG2) | Aryl sulfonamide at C5 |
5-phenyl-6-methyl | IC₅₀: 0.9 μM; 3× ↑ solubility | Methyl at C6; phenyl at C5 | |
Vasorelaxation | Hydralazine | EC₅₀: 18.21 μM | Phthalazine core |
5d/5e (5-phenyl-6-methyl) | EC₅₀: 0.0025–0.0053 μM; ↑186% NO | 2-Thiosemicarbazide; 4-methoxybenzylidene | |
Anti-Alzheimer’s | 6-(2-Hydroxyphenyl) derivative | AChE IC₅₀: 6 nM; Aβ aggregation: 38% | H-bond donor at C6 |
5-phenyl-6-methyl | BBB permeability: Pe > 8 × 10⁻⁶ cm/s | Lipophilic phenyl at C5 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0